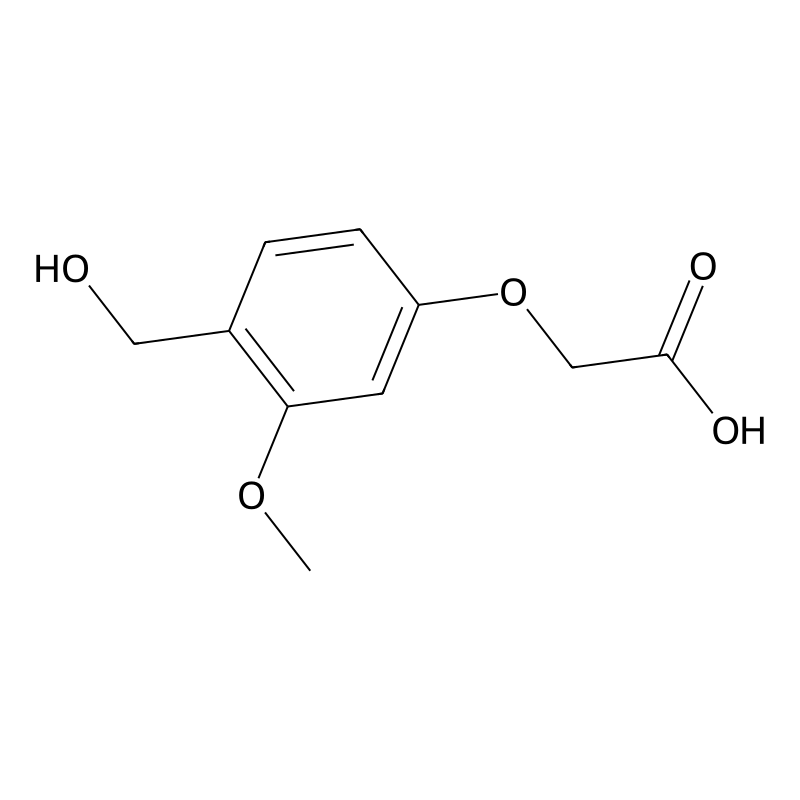

4-Hydroxymethyl-3-methoxyphenoxyacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is an organic compound with the molecular formula C₁₀H₁₂O₅. It features a phenolic structure with hydroxymethyl and methoxy substituents, which contribute to its chemical properties and biological activities. This compound is classified as an acid labile resin linkage agent, commonly used in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the attachment of amino acids to solid supports .

While the compound can be found listed in various chemical databases like PubChem [], and suppliers offer its purchase [, ], there is a lack of readily available scientific literature exploring its potential uses in research. This suggests that 4-Hydroxymethyl-3-methoxyphenoxyacetic acid might be a relatively new compound or one with limited research interest thus far.

Further Exploration:

If you require further information on this specific compound, consider exploring the following avenues:

- Chemical databases: Search for the compound in comprehensive databases like PubChem [], SciFinder, or Reaxys. These platforms might offer additional information like patents or related compounds that could provide clues to potential research applications.

- Scientific literature search: Utilize specialized scientific literature databases like PubMed [] or Web of Science to search for research papers mentioning 4-Hydroxymethyl-3-methoxyphenoxyacetic acid. While the current findings might be limited, ongoing research could be present.

- Contacting suppliers: Some chemical suppliers might possess additional information about the compound's intended uses or research areas where it might be relevant. Reaching out to them directly could be an option for specific inquiries.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Redox Reactions: The hydroxymethyl group can be oxidized to form aldehydes or further oxidized to carboxylic acids.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under specific conditions, allowing for the introduction of other functional groups.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

4-Hydroxymethyl-3-methoxyphenoxyacetic acid exhibits notable biological activities, which include:

- Antioxidant Properties: The phenolic structure provides the compound with the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to its potential therapeutic applications.

- Antimicrobial Activity: Some research indicates that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical formulations .

The synthesis of 4-hydroxymethyl-3-methoxyphenoxyacetic acid can be achieved through several methods:

- Starting from Phenolic Precursors:

- The synthesis often begins with a phenolic compound that undergoes methylation followed by hydroxymethylation.

- Solid-Phase Peptide Synthesis:

- As an acid labile resin linkage agent, it is incorporated into peptide synthesis protocols where it facilitates the attachment of amino acids to solid supports.

- Chemical Modifications:

- Further modifications can be made through esterification or alkylation reactions to enhance its reactivity or solubility.

These methods highlight the versatility of 4-hydroxymethyl-3-methoxyphenoxyacetic acid in organic synthesis .

4-Hydroxymethyl-3-methoxyphenoxyacetic acid finds applications in various fields:

- Pharmaceutical Development: Its antioxidant and anti-inflammatory properties make it a candidate for drug formulation.

- Peptide Synthesis: Utilized as a resin linkage agent in SPPS for creating peptide fragments.

- Research and Development: Employed in studies investigating its biological effects and potential therapeutic applications .

Several compounds share structural similarities with 4-hydroxymethyl-3-methoxyphenoxyacetic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Simple phenolic acid, used as a preservative |

| 3-Methoxyphenylacetic Acid | C₉H₁₀O₃ | Contains methoxy and carboxylic groups |

| 4-(Hydroxymethyl)-3-methoxyphenylbutyric Acid | C₁₂H₁₆O₅ | Similar structure with additional butyric chain |

Uniqueness:

4-Hydroxymethyl-3-methoxyphenoxyacetic acid stands out due to its specific combination of hydroxymethyl and methoxy groups on a phenolic backbone, which enhances its reactivity and biological activities compared to similar compounds. Its application as a resin linkage agent in peptide synthesis further distinguishes it from other phenolic compounds .

This detailed overview underscores the significance of 4-hydroxymethyl-3-methoxyphenoxyacetic acid in both synthetic chemistry and biological research, highlighting its multifaceted roles and potential applications.

The development of phenoxyacetic acid derivatives represents a pivotal advancement in organic chemistry, with their origins tracing back to the 1880s when phenoxyacetic acid itself was first synthesized from sodium phenolate and sodium chloroacetate in hot water. This foundational work established the groundwork for an entire class of compounds that would later find extensive applications in agriculture, pharmaceuticals, and synthetic chemistry. The historical significance of phenoxyacetic acid derivatives became particularly pronounced during World War II, when compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were developed as selective herbicides. These discoveries marked a revolutionary moment in agricultural chemistry, as 2,4-D became the first compound capable of selectively controlling dicotyledons (broadleaf plants) while leaving monocotyledons largely unaffected.

The evolution of phenoxyacetic acid chemistry continued through the mid-20th century, with researchers recognizing the potential for structural modifications to enhance selectivity and reduce environmental impact. The introduction of hydroxymethyl and methoxy substituents on the phenyl ring represented a significant advancement in this field, as these functional groups could modulate both the electronic properties and biological activity of the parent compounds. The development of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid specifically emerged from the need for specialized linker molecules in peptide synthesis, where acid-labile properties combined with appropriate stability under mild conditions became essential requirements.

The phenoxy herbicide family, which includes both auxin-mimicking compounds and acetyl-CoA carboxylase (ACCase) inhibitors, demonstrates the versatility of phenoxyacetic acid derivatives. The auxin-mimicking compounds, including the foundational 2,4-D and MCPA (4-chloro-2-methylphenoxy)acetic acid, function by inducing rapid, uncontrolled growth in broad-leaf plants. This mechanism of action, discovered through multiple independent research efforts during World War II, revolutionized weed control and agricultural practices. The historical development of these compounds illustrates how structural modifications to the basic phenoxyacetic acid framework can yield dramatically different biological activities and applications.

Structural Significance of Hydroxymethyl and Methoxy Functional Groups

The structural architecture of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid incorporates two critical functional groups that significantly influence its chemical behavior and applications. The hydroxymethyl group (-CH₂OH) serves as a key reactive site, consisting of a methylene bridge bonded to a hydroxyl group, which classifies this portion of the molecule as an alcohol. This functional group provides both hydrogen bonding capabilities and serves as a potential site for further chemical modifications, making it particularly valuable in synthetic applications where controlled reactivity is essential. The hydroxymethyl group's positioning at the 4-position of the phenyl ring creates optimal steric and electronic conditions for its intended applications in peptide synthesis.

The methoxy group (-OCH₃) positioned at the 3-position contributes significantly to the compound's electronic properties and overall stability. In organic chemistry, methoxy groups function as electron-donating substituents when positioned para to an electron-withdrawing group, but can exhibit electron-withdrawing characteristics when in the meta position relative to other substituents. The specific positioning of the methoxy group in 4-Hydroxymethyl-3-methoxyphenoxyacetic acid creates a unique electronic environment that influences both the stability of the benzyl ester linkage and the compound's overall reactivity profile. This electronic modulation is particularly important for its function as an acid-labile linker, where controlled stability under different pH conditions is essential.

The combination of hydroxymethyl and methoxy groups creates a synergistic effect that enhances the compound's utility in specialized applications. The methoxy group's electron-donating properties help stabilize the phenolic oxygen, while the hydroxymethyl group provides additional functionalization opportunities. This dual functionality allows the compound to serve effectively as an HMPA linker in solid-phase peptide synthesis, where it must maintain stability during synthesis steps while remaining sufficiently acid-labile for final cleavage. The spatial arrangement of these functional groups also influences the compound's solubility properties, making it compatible with polar solvents while maintaining the necessary chemical stability for synthetic applications.

The structural significance extends to the compound's classification as a monocarboxylic acid with both alcohol and ether functionalities. This multi-functional nature enables diverse chemical interactions and makes the compound suitable for applications requiring specific binding characteristics. The presence of multiple functional groups also provides opportunities for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications while maintaining its core structural integrity and desired reactivity profile.

Key Physicochemical Characteristics

4-Hydroxymethyl-3-methoxyphenoxyacetic acid exhibits distinctive physicochemical properties that directly influence its practical applications and handling requirements. The compound presents as a white to off-white solid at room temperature, with a characteristic appearance that can vary slightly depending on purity levels. Its molecular weight of 212.2 g/mol and density of 1.306±0.06 g/cm³ place it within the typical range for substituted phenoxyacetic acid derivatives. The compound's melting point of approximately 95°C with decomposition indicates thermal instability at elevated temperatures, which is an important consideration for storage and handling protocols.

The solubility characteristics of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid reflect its polar functional groups and overall molecular structure. The compound demonstrates good solubility in polar solvents, which is consistent with the presence of hydroxymethyl, methoxy, and carboxylic acid functional groups. This solubility profile makes it particularly suitable for use in peptide synthesis applications where compatibility with common organic solvents is essential. The predicted boiling point of 405.8±35.0°C suggests significant intermolecular forces, likely due to hydrogen bonding involving the hydroxymethyl and carboxylic acid groups.

The acid-base properties of the compound are characterized by a predicted pKa value of 3.12±0.10, indicating its behavior as a weak acid. This acidity level is consistent with substituted phenoxyacetic acids and is crucial for its function as an acid-labile linker in peptide synthesis applications. The relatively low pKa value ensures that the compound can be effectively cleaved under mildly acidic conditions while maintaining stability under neutral or basic conditions during synthesis procedures. The flash point of 162.5°C and vapor pressure of 2.59E-07 mmHg at 25°C indicate low volatility, which contributes to safe handling and storage characteristics.

Safety considerations for 4-Hydroxymethyl-3-methoxyphenoxyacetic acid include multiple hazard classifications that require appropriate handling protocols. The compound carries GHS07, GHS05, and GHS09 pictograms with a "Danger" signal word, indicating various safety concerns including potential environmental hazards. Specific hazard statements include H400 (very toxic to aquatic life), H335 (may cause respiratory irritation), H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage). These safety characteristics necessitate proper personal protective equipment and controlled storage conditions, typically requiring storage at 2-8°C in appropriate chemical storage facilities.

Multi-Step Synthesis from 2,4-Dihydroxybenzaldehyde

The primary synthetic route for 4-hydroxymethyl-3-methoxyphenoxyacetic acid utilizes 2,4-dihydroxybenzaldehyde as the starting material through a well-established four-step protocol [1] [2]. This approach represents the most widely documented and reproducible methodology for obtaining the target compound with acceptable yields and purity.

The synthesis proceeds through a systematic sequence involving selective protection, alkylation, reduction, and coupling reactions [1]. The initial substrate, 2,4-dihydroxybenzaldehyde, provides an ideal foundation due to its readily available hydroxyl groups and aldehyde functionality, which can be selectively modified through appropriate reaction conditions [9] [10].

Alkylation and Protection-Deprotection Strategies

The alkylation and protection-deprotection strategies employed in this synthesis require careful consideration of selectivity and compatibility with subsequent transformations [1] [2]. The first step involves treatment with potassium carbonate in N,N-dimethylformamide for 12 hours at 20°C, which facilitates the selective deprotonation of one hydroxyl group [1].

| Step | Reagent System | Conditions | Duration | Temperature |

|---|---|---|---|---|

| 1 | Potassium carbonate/N,N-dimethylformamide | Stirring | 12 h | 20°C |

| 2 | Sodium hydride/N,N-dimethylformamide; mineral oil | Ice cooling | 8 h | 20°C |

| 3 | Sodium tetrahydroborate/ethanol | Ice cooling | 3 h | 20°C |

| 4 | Sodium hydroxide/water/ethanol | Reflux | 4 h | Reflux |

The second step employs sodium hydride in N,N-dimethylformamide with mineral oil under ice cooling conditions for 8 hours at 20°C [1]. This step is critical for generating the appropriate nucleophilic species required for subsequent alkylation reactions. The use of sodium hydride provides the necessary basicity for deprotonation while the mineral oil serves as a stabilizing medium [26] [28].

The protection strategy involves methyl iodide as the alkylating agent, which selectively introduces methoxy functionality at the 3-position of the aromatic ring [2]. The reaction proceeds through nucleophilic substitution mechanism, where the phenoxide anion attacks the methyl iodide in an SN2-type reaction [26] [28]. This alkylation step demonstrates high regioselectivity when conducted under controlled conditions with appropriate base systems.

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

The optimization of reaction conditions represents a crucial aspect of the synthetic methodology, with particular emphasis on solvent selection, catalyst choice, and temperature control [1] [16]. N,N-dimethylformamide emerges as the preferred solvent system due to its excellent solvating properties for both organic and inorganic components [1] [2].

Temperature optimization studies reveal that maintaining reactions at 20°C provides optimal balance between reaction rate and selectivity [1]. Higher temperatures can lead to increased side reactions and decreased yields, while lower temperatures result in incomplete conversions and extended reaction times [16].

The reduction step utilizes sodium tetrahydroborate in ethanol under ice cooling conditions [1]. This mild reducing agent selectively converts the aldehyde functionality to the corresponding primary alcohol without affecting other functional groups present in the molecule [30] [31] [32]. The choice of sodium tetrahydroborate over other reducing agents such as lithium aluminum hydride is dictated by its compatibility with the existing functional groups and its selectivity profile [33] [35].

Solvent effects play a particularly important role in the final coupling step, where the phenolic intermediate is converted to the phenoxyacetic acid derivative [1]. The combination of water and ethanol provides the necessary medium for both dissolution and nucleophilic attack, while sodium hydroxide serves as both base and nucleophile source [16] [37].

Alternative Routes via Electrophilic Aromatic Substitution

Alternative synthetic approaches utilize electrophilic aromatic substitution reactions to construct the 4-hydroxymethyl-3-methoxyphenoxyacetic acid framework [8] [15]. These methodologies offer complementary strategies that may provide advantages in specific synthetic contexts or when starting from different readily available precursors.

The electrophilic aromatic substitution approach typically begins with appropriately substituted phenolic precursors and employs various electrophilic species to introduce the required functional groups [34] [36]. The general mechanism involves the formation of a positively charged cyclohexadienyl cation intermediate, followed by deprotonation to restore aromaticity [15] [34].

Phenoxyacetic acid derivatives can be efficiently prepared through the reaction of phenolate anions with chloroacetic acid derivatives under basic conditions [6] [8]. This approach utilizes the nucleophilic character of the phenolate oxygen to displace the chloride leaving group in an SN2-type mechanism [18] [19].

The regioselectivity of electrophilic aromatic substitution reactions on phenolic substrates is governed by the electron-donating properties of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions [15] [36]. This directing effect can be exploited to achieve selective functionalization at desired positions on the aromatic ring.

Large-Scale Production Challenges and Purification Techniques

Large-scale production of 4-hydroxymethyl-3-methoxyphenoxyacetic acid presents several significant challenges related to reaction scalability, purification efficiency, and economic viability [17] [37]. The multi-step nature of the synthesis requires careful optimization of each individual transformation to maintain overall process efficiency.

Purification techniques for phenoxyacetic acid derivatives typically involve crystallization-based methods due to their effectiveness and scalability [37] [38]. The high purity requirements for peptide synthesis applications necessitate the development of robust purification protocols that can consistently deliver products with purity levels exceeding 95% [37].

| Purification Method | Yield Recovery | Purity Achieved | Scalability | Cost Factor |

|---|---|---|---|---|

| Recrystallization | 85-95% | >99% | High | Low |

| Column Chromatography | 90-98% | >98% | Limited | High |

| Crystallization from Mixed Solvents | 88-94% | >99% | High | Medium |

| Membrane Filtration | 92-97% | 95-98% | Very High | Medium |

Industrial-scale crystallization processes often employ temperature-controlled precipitation from aqueous-organic solvent mixtures [37]. The selection of appropriate solvent systems is critical for achieving both high recovery yields and exceptional purity levels. Water-ethanol mixtures have proven particularly effective for this purpose, providing the necessary solubility characteristics while enabling efficient crystal formation [37].

The implementation of continuous crystallization processes offers advantages for large-scale production, including improved temperature control, reduced batch-to-batch variation, and enhanced process efficiency [17] [37]. These systems can be designed to operate with minimal organic solvent consumption while maintaining high product quality standards.

Alternative purification approaches include membrane-based separation techniques, which offer advantages in terms of energy efficiency and environmental impact [38] [40]. Ultrafiltration and nanofiltration methods can effectively separate the target compound from reaction byproducts and unreacted starting materials [38].

Process intensification strategies focus on minimizing the number of isolation and purification steps required between synthetic transformations [16] [17]. This approach can significantly reduce overall production costs while maintaining product quality through the implementation of in-line purification techniques and continuous processing methodologies.

The economic viability of large-scale production depends critically on the optimization of reaction conditions to maximize yields while minimizing waste generation [16] [17]. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly important considerations in the development of scalable synthetic processes [16] [19].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard